Cas no 32363-45-4 (4-Chloro-3'-methoxybenzophenone)

4-Chloro-3'-methoxybenzophenone is a substituted benzophenone derivative characterized by the presence of a chloro group at the 4-position and a methoxy group at the 3'-position of the benzophenone scaffold. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct substitution pattern enhances reactivity in cross-coupling reactions and facilitates further functionalization. The electron-withdrawing chloro group and electron-donating methoxy group contribute to its utility in fine chemical applications. The compound exhibits stability under standard conditions, making it suitable for use in multi-step synthetic routes. Its well-defined structure allows for precise control in the development of complex molecular architectures.
4-Chloro-3'-methoxybenzophenone structure
32363-45-4 structure
Product Name:4-Chloro-3'-methoxybenzophenone
CAS No:32363-45-4
MF:C14H11ClO2
MW:246.688943147659
MDL:MFCD01311567
CID:880060
Update Time:2026-04-29

4-Chloro-3'-methoxybenzophenone Chemical and Physical Properties

Names and Identifiers

    • (4-chlorophenyl)(3-methoxyphenyl)methanone
    • (4-chlorophenyl)-(3-methoxyphenyl)methanone
    • 4-Chloro-3'-methoxybenzophenone
    • (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone
    • 3-Methoxy-4'-chlorbenzophenon
    • 4'-Chlor-3-methoxy-benzophenon
    • MDL: MFCD01311567
    • Inchi: InChI=1S/C14H11ClO2/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9H,1H3
    • InChI Key: ITRZDZXWSBXUFZ-UHFFFAOYSA-N
    • SMILES: COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)Cl

Computed Properties

  • Exact Mass: 246.04500
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3

Experimental Properties

  • PSA: 26.30000
  • LogP: 3.57960

4-Chloro-3'-methoxybenzophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

4-Chloro-3'-methoxybenzophenone Pricemore >>

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abcr
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4-Chloro-3'-methoxybenzophenone Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:32363-45-4)4-Chloro-3'-methoxybenzophenone
Order Number:A1153260
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:20
Price ($):287.0
Email:sales@amadischem.com

4-Chloro-3'-methoxybenzophenone Related Literature

Additional information on 4-Chloro-3'-methoxybenzophenone

4-Chloro-3'-methoxybenzophenone: A Comprehensive Overview

4-Chloro-3'-methoxybenzophenone (CAS No. 32363-45-4) is a versatile aromatic compound with significant applications in various fields, including organic synthesis, material science, and pharmaceutical research. This compound, characterized by its unique structure featuring a benzophenone backbone with a chlorine substituent at the 4-position and a methoxy group at the 3' position, has garnered attention due to its intriguing chemical properties and potential for functionalization. Recent advancements in synthetic methodologies and its utilization in cutting-edge research have further underscored its importance in modern chemistry.

The molecular structure of 4-chloro-3'-methoxybenzophenone plays a pivotal role in determining its reactivity and applicability. The benzophenone moiety serves as a rigid aromatic platform, while the electron-withdrawing chlorine and electron-donating methoxy groups introduce steric and electronic effects that influence its chemical behavior. These features make it an ideal candidate for exploring photochemical reactions, such as singlet oxygen generation, which is critical in photodynamic therapy applications. Recent studies have highlighted its potential as a photosensitizer in biomedical imaging and cancer treatment, where it exhibits enhanced selectivity and efficiency compared to traditional agents.

In the realm of material science, 4-chloro-3'-methoxybenzophenone has been employed as a precursor for synthesizing advanced materials, including polymers and coordination compounds. Its ability to undergo various condensation reactions, such as the Friedel-Crafts alkylation and acylation, enables the construction of complex molecular architectures. For instance, researchers have utilized this compound to develop novel polymeric materials with tailored optical and electronic properties, paving the way for applications in optoelectronics and sensors.

The synthesis of 4-chloro-3'-methoxybenzophenone has also seen remarkable progress in recent years. Traditional methods involving multi-step reactions have been replaced by more efficient protocols leveraging modern catalytic systems. For example, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for constructing this compound with high yield and purity. These advancements not only enhance the scalability of production but also reduce environmental impact, aligning with the principles of green chemistry.

From a pharmacological perspective, 4-chloro-3'-methoxybenzophenone has shown promise as an intermediate in drug discovery programs targeting various diseases. Its structural flexibility allows for the introduction of bioactive moieties, making it a valuable building block in medicinal chemistry. Recent studies have demonstrated its potential as an anti-inflammatory agent, where it exhibits potent inhibitory activity against key inflammatory pathways without significant cytotoxicity.

In conclusion, 4-chloro-3'-methoxybenzophenone (CAS No. 32363-45-4) stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent breakthroughs in synthesis and application development, position it as a key player in contemporary chemical research. As ongoing investigations continue to unravel its full potential, this compound is poised to contribute significantly to advancements in medicine, materials science, and beyond.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:32363-45-4)4-Chloro-3'-methoxybenzophenone
A1153260
Purity:99%
Quantity:1g
Price ($):287.0
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